molecular formula C8H15NO2 B14349442 3-Ethyl-2-propyloxirane-2-carboxamide CAS No. 98552-74-0

3-Ethyl-2-propyloxirane-2-carboxamide

Katalognummer: B14349442
CAS-Nummer: 98552-74-0
Molekulargewicht: 157.21 g/mol
InChI-Schlüssel: GKNRATGPYQNCJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-propyloxirane-2-carboxamide typically involves the formation of the oxirane ring through the epoxidation of alkenes. One common method is the reaction of an alkene with a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid (mCPBA), in a nonaqueous solvent like chloroform or ether . The reaction proceeds through a concerted mechanism, resulting in the formation of the oxirane ring.

Industrial Production Methods

Industrial production of epoxides, including this compound, often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The choice of reagents and solvents, as well as the control of temperature and pressure, are critical factors in the industrial synthesis of these compounds.

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethyl-2-propyloxirane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of vicinal diols.

    Reduction: Reduction reactions can convert the oxirane ring into other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different products.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of the oxirane ring typically results in the formation of vicinal diols, while nucleophilic substitution can lead to the formation of various substituted compounds.

Wissenschaftliche Forschungsanwendungen

3-Ethyl-2-propyloxirane-2-carboxamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Ethyl-2-propyloxirane-2-carboxamide involves the reactivity of the oxirane ring. The ring strain in the three-membered cyclic ether makes it highly reactive towards nucleophiles and electrophiles. The compound can undergo ring-opening reactions, leading to the formation of various products depending on the reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methyloxirane: Another epoxide with a similar structure but different substituents.

    1,2-Epoxypropane: A simpler epoxide with a three-membered ring and two carbon atoms.

    2,3-Epoxybutane: An epoxide with a four-carbon chain and an oxirane ring.

Uniqueness

3-Ethyl-2-propyloxirane-2-carboxamide is unique due to the presence of both an ethyl and a propyl group attached to the oxirane ring, as well as the carboxamide functional group.

Eigenschaften

CAS-Nummer

98552-74-0

Molekularformel

C8H15NO2

Molekulargewicht

157.21 g/mol

IUPAC-Name

3-ethyl-2-propyloxirane-2-carboxamide

InChI

InChI=1S/C8H15NO2/c1-3-5-8(7(9)10)6(4-2)11-8/h6H,3-5H2,1-2H3,(H2,9,10)

InChI-Schlüssel

GKNRATGPYQNCJH-UHFFFAOYSA-N

Kanonische SMILES

CCCC1(C(O1)CC)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.